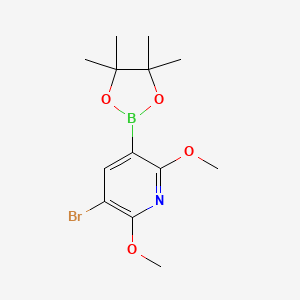
2-bromo-5-ethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-ethylbenzaldehyde is an organic compound characterized by the presence of both an aldehyde and a bromine functional group. It is a pale yellow liquid with a distinct pungent odor. This compound is widely used in various industries, including pharmaceuticals, agriculture, and cosmetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-bromo-5-ethylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-bromo-5-ethylbenzoyl chloride with hydrogen sulfide. Another approach includes the bromination of 5-ethylbenzaldehyde using bromine in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction mixture is often poured over ice-water, and the layers are separated. The organic phase is then washed with hydrochloric acid, aqueous sodium bicarbonate, and brine, followed by drying over sodium sulfate .
Analyse Des Réactions Chimiques
Types of Reactions: 2-bromo-5-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromo-5-ethylbenzoic acid.
Reduction: Reduction of the aldehyde group can yield 2-bromo-5-ethylbenzyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: 2-bromo-5-ethylbenzoic acid.
Reduction: 2-bromo-5-ethylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-bromo-5-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceutical agents.
Industry: It finds applications in the production of agrochemicals and cosmetic ingredients.
Mécanisme D'action
The mechanism of action of 2-bromo-5-ethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
- 2-bromo-4-ethylbenzaldehyde
- 2-bromo-6-ethylbenzaldehyde
- 3-bromo-5-ethylbenzaldehyde
Comparison: 2-bromo-5-ethylbenzaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to its analogs, it may exhibit different reactivity in substitution reactions and varying biological activities.
Propriétés
Numéro CAS |
1289063-54-2 |
|---|---|
Formule moléculaire |
C9H9BrO |
Poids moléculaire |
213.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




